N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research has shown innovative synthetic routes to create complex molecules that include the thiazole and oxazole motifs, similar to the core structure of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide. These routes contribute to the development of new compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines showcases the versatility of thiazole derivatives as key intermediates in producing compounds with significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Antimicrobial Activity : The antimicrobial potential of compounds containing thiazole and oxazole units has been extensively studied. For example, a series of N-substituted benzothiazol-2-yl-1,1'-biphenyl-4-carboxamides demonstrated significant in vivo diuretic activity, highlighting their therapeutic potential (Yar & Hasan Ansari, 2009). This suggests the importance of thiazole derivatives in developing new pharmacological agents.
Antidiabetic Activity : The synthesis and evaluation of dihydropyrimidine derivatives reveal the potential antidiabetic activities of thiazole-containing compounds, further emphasizing the utility of these molecules in designing drugs targeting metabolic disorders (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized, exhibiting promising nematocidal activity against Bursaphelenchus xylophilus. This indicates the potential application of such compounds in agricultural pest control (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, showed that it met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, suggests that the compound’s action could be influenced by the solvent environment .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-13(22-19-9)15(20)18-16-17-14(10(2)23-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYTZXVWNFAPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.